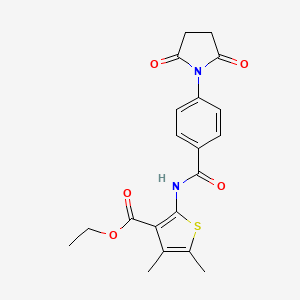

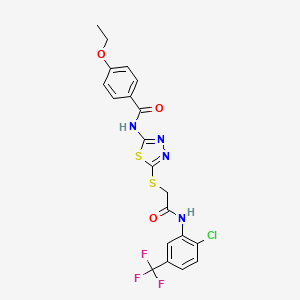

2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

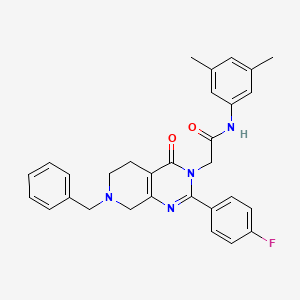

“2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate” is a pharmaceutical compound with the chemical formula C15H18N2O4S2 . It is a bifunctional linker used for antibody-drug-conjugation (ADC) . It has a molecular weight of 354.44 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 354.44 . . More detailed physical and chemical properties were not found in the available sources.Scientific Research Applications

Antifungal Activity

A study focused on a similar compound, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, revealed its in vitro antifungal activity against various fungal species, including Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. The compound was effective at inhibiting more than 90% of fungal growth at certain concentrations, suggesting potential in developing new antimycotic drugs (Dabur et al., 2005).

Pyrrole Alkaloids Isolation

Research on Lycium chinense fruits led to the isolation of new minor pyrrole alkaloids. These compounds, closely related to the target chemical, were structurally elucidated using various spectroscopic methods. This study contributes to the understanding of pyrrole derivatives and their potential applications (Youn et al., 2016).

Heterocyclic Compound Synthesis

The reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide demonstrates the formation of various heterocyclic compounds, including 1-(pyridin-3-yl)carbonyl-1H-pyrazoles. Such reactions showcase the versatility of pyrrolidine derivatives in synthesizing diverse heterocycles, potentially useful in various scientific fields (Baeva et al., 2020).

Isoxazole Derivatives Formation

A study on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates highlights the creation of highly functionalized isoxazole derivatives. These derivatives are pivotal in the development of compounds for various research applications, especially in pharmaceutical chemistry (Ruano et al., 2005).

Mechanism of Action

Target of Action

It is known to be a bifunctional linker used in antibody-drug conjugates (adcs) . ADCs typically target cancer cells, so it’s likely that this compound also targets specific proteins or receptors on cancer cells.

Mode of Action

As a bifunctional linker in ADCs, this compound likely binds to an antibody and a cytotoxic drug . The antibody guides the ADC to cancer cells, where the drug is released to kill the cells.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S2/c1-15(2,23-22-11-5-3-4-10-16-11)9-8-14(20)21-17-12(18)6-7-13(17)19/h3-5,10H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJXFKVHNIGABU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2938244.png)

![7-(3-ethoxy-4-hydroxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2938249.png)

![2-Chloro-N-[4-(2-hydroxycyclohexyl)oxyphenyl]acetamide](/img/structure/B2938250.png)

![7-Butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2938251.png)